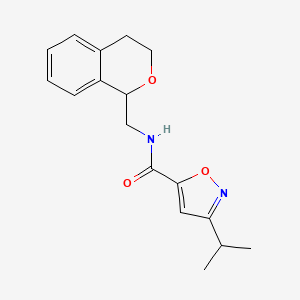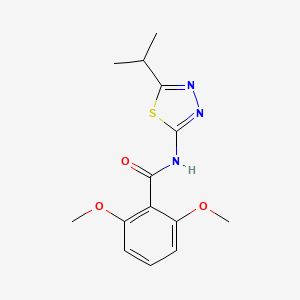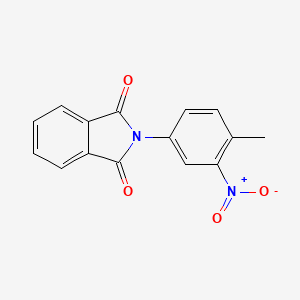![molecular formula C19H20N4O3S B5568957 N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)
N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their potential in various pharmaceutical applications. The focus of research has been on its synthesis, molecular structure, and various chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, Prabhakaran et al. (2006) describe a method involving the methylation of a desmethyl analogue with a specific yield and purity, underlining the complexity of such synthetic processes (Prabhakaran et al., 2006).
Molecular Structure Analysis
Structural analysis typically involves various spectroscopic methods. For example, Lazareva et al. (2017) utilized NMR and FTIR spectra to investigate the structure of related silylated derivatives (Lazareva et al., 2017).
Chemical Reactions and Properties
Chemical properties are influenced by functional groups and molecular structure. For instance, compounds with acetamide groups, as mentioned in studies by Camerman et al. (2005), exhibit specific reactivity and binding properties (Camerman et al., 2005).
Physical Properties Analysis
The physical properties, like solubility and melting point, are determined by the molecular structure and are crucial for its applications in pharmaceuticals. Specific data for this compound isn't available, but similar compounds have been studied for these properties.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds and stability, are vital for understanding its potential applications. For example, the study of derivatives of similar compounds by Wang et al. (2015) provides insights into their reactivity and potential as inhibitors (Wang et al., 2015).
Scientific Research Applications
Synthesis and Evaluation of Imaging Probes
Compounds with structural elements similar to the specified chemical have been synthesized for use as imaging probes. For instance, a study detailed the synthesis and in vivo evaluation of a compound as an imaging probe for 5-HT2A receptors. Although this particular compound did not show the expected tracer retention for PET imaging, the research highlights a methodological approach toward developing diagnostic tools for neurological studies (Prabhakaran et al., 2006).
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation techniques have been explored for the synthesis of important intermediates in drug development. A study focused on the acetylation of 2-aminophenol to yield N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the potential pharmaceutical applications of these compounds (Magadum & Yadav, 2018).
Development of New Analgesics
Research into derivatives of known analgesic metabolites has led to the synthesis of novel compounds with potential analgesic activities. One study synthesized derivatives of AM404, a metabolite of paracetamol, exploring their activity against cannabinoid receptors and cyclooxygenases, indicating the diverse therapeutic targets for these chemical structures (Sinning et al., 2008).
Antioxidant Activity of Coordination Complexes
The synthesis and characterization of coordination complexes derived from similar compounds have been studied for their antioxidant activities. These studies provide insight into how structural modifications can enhance biological properties, offering avenues for the development of novel antioxidants (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-23-17(11-13-7-9-14(26-2)10-8-13)21-22-19(23)27-12-18(25)20-15-5-3-4-6-16(15)24/h3-10,24H,11-12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFAOGZYAXVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)
![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)